N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
N-(4-Ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a quinolinone-derived acetamide featuring a 7-methoxy-2-oxodihydroquinoline core substituted with a phenylaminomethyl group at position 3 and an N-(4-ethoxyphenyl)acetamide side chain. Its synthesis likely follows protocols analogous to those used for heterocyclic acetamides, such as reductive amination or nucleophilic acyl substitution .
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-3-34-23-13-10-22(11-14-23)29-26(31)18-30-25-16-24(33-2)12-9-19(25)15-20(27(30)32)17-28-21-7-5-4-6-8-21/h4-16,28H,3,17-18H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXKPVZQMLPOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where primary amines are alkylated, and nitriles and amides are reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) is commonly used for oxidative deprotection reactions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with CAN can lead to deprotected derivatives, while reduction with NaBH4 can yield reduced amine products .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinolinone Core Analogues
The closest structural analogue is 2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1(2H)-quinolinyl]-N-[3-(trifluoromethyl)phenyl]acetamide (ChemSpider ID: 893788-21-1) . Key differences include:
- Substituent on the phenylaminomethyl group: The target compound has a phenyl group, whereas the analogue features a 4-methylphenyl group.
- Acetamide side chain : The target’s N-(4-ethoxyphenyl) group contrasts with the analogue’s 3-(trifluoromethyl)phenyl group.
The 4-ethoxyphenyl group in the target may enhance solubility compared to the lipophilic trifluoromethyl group in the analogue, while the methyl group in the analogue could improve metabolic stability .
Indazole-Based Analogues
Compounds such as 2-(4-Ethoxyphenyl)-N-(5-(2-fluorophenylamino)-1H-indazol-3-yl)acetamide share the N-(4-ethoxyphenyl)acetamide moiety but differ in core structure (indazole vs. dihydroquinoline).
Thiazolidinone and Morpholinone Derivatives
N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamideexists as a tautomeric mixture (thiazolidinone vs. dihydrothiazole) , while morpholinone derivatives (e.g.,2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N*-(4-isopropylphenyl)acetamide) highlight the impact of heterocyclic cores on tautomerism and solubility.
| Parameter | Target Compound | Thiazolidinone Analogue |
|---|---|---|
| Core Structure | Dihydroquinoline | Thiazolidinone |
| Tautomerism | Not observed | 1:1 equilibrium (I/A) |
| N-Substituent | 4-Ethoxyphenyl | 4-Ethoxyphenyl |
The shared 4-ethoxyphenyl group suggests comparable logP values, but the thiazolidinone’s smaller core may reduce steric hindrance in binding interactions .
Substituent Variations on Acetamide Group
Analogues with N-(morpholinosulfonylphenyl) or N-methyl acetamide groups demonstrate how electronic effects modulate activity:
- Morpholinosulfonylphenyl: Enhances polarity and hydrogen-bonding capacity .
- 4-Ethoxyphenyl : Balances lipophilicity and solubility via the ethoxy group .
Biological Activity
N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a quinoline scaffold and various functional groups, suggests a range of biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of this compound is C27H27N3O4, with a molecular weight of 457.53 g/mol. The compound features multiple functional groups that may enhance its solubility and bioavailability compared to other compounds in its class.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to the modulation of various signaling pathways, which may result in therapeutic effects against different diseases.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: It can interact with receptors, altering their activity and downstream signaling.
- Cell Cycle Regulation: It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer properties. For instance:
Other Biological Activities
Beyond its anticancer effects, the compound may also possess other pharmacological activities:
| Activity | Details |
|---|---|
| Antimicrobial | Preliminary studies suggest it may inhibit bacterial growth. |
| Anti-inflammatory | Potential to reduce inflammatory markers in vitro. |
Case Studies and Research Findings
Recent research has focused on elucidating the specific biological pathways affected by this compound. Notable findings include:
- In Vitro Studies: Laboratory tests have shown that the compound can induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window.
- Mechanistic Insights: Investigations into its mechanism revealed that it may activate apoptotic pathways via mitochondrial dysfunction and caspase activation .
- Synergistic Effects: In combination with other agents, such as traditional chemotherapeutics, this compound has shown enhanced efficacy, suggesting potential for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
